molecular formula C18H19N5O2S B4048516 N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide

N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide

Cat. No.: B4048516
M. Wt: 369.4 g/mol
InChI Key: RCNTUOPWXHHUNN-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is a synthetic small molecule characterized by a butanamide backbone, a 2-methoxyphenyl amide group, and a tetrazole-sulfanyl moiety. The tetrazole ring, a bioisostere for carboxylic acids, enhances binding affinity to biological targets through hydrogen bonding and charge interactions. The sulfanyl (thioether) linkage and methoxy substituent influence lipophilicity, bioavailability, and target specificity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-3-16(17(24)19-14-11-7-8-12-15(14)25-2)26-18-20-21-22-23(18)13-9-5-4-6-10-13/h4-12,16H,3H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNTUOPWXHHUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Pharmacokinetic Insights

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Biological Target Potency (KD/IC50)
Target Compound Butanamide + Tetrazole 2-Methoxyphenyl, Sulfanyl Putative enzyme/receptor N/A
N-(4-Fluorophenyl)-...Butanamide Butanamide + Hexahydroquinazoline 4-Fluorophenyl, Sulfanyl MMP-9 320 nM
JNJ0966 Bithiazole 2-Methoxyphenylamino proMMP-9 5.0 µM
Valsartan Biphenyl + Tetrazole Pentanoyl, Valine Angiotensin II receptor Clinically effective

Key Observations :

  • Tetrazole vs. Pyrimidinone/Oxadiazole: Tetrazole’s bioisosteric properties may enhance target affinity but require careful optimization to avoid off-target effects.
  • Substituent Effects : Methoxy groups improve solubility, while fluorine/chlorine enhances binding but may increase toxicity.
  • Sulfanyl Linkage: Common in enzyme inhibitors, this group likely contributes to covalent or non-covalent interactions with catalytic residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide

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